Cas no 894021-38-6 (1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea)

1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea structure
894021-38-6 structure
商品名:1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
CAS番号:894021-38-6
MF:C24H32N4O4
メガワット:440.535285949707
CID:5512584

1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質

名前と識別子

    • Urea, N-[4-(diethylamino)-2-methylphenyl]-N'-[1-(3,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-
    • 1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
    • インチ: 1S/C24H32N4O4/c1-6-27(7-2)18-8-10-20(16(3)12-18)26-24(30)25-17-13-23(29)28(15-17)19-9-11-21(31-4)22(14-19)32-5/h8-12,14,17H,6-7,13,15H2,1-5H3,(H2,25,26,30)
    • InChIKey: PKMOYBCRMIQNTA-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(N(CC)CC)C=C1C)C(NC1CC(=O)N(C2=CC=C(OC)C(OC)=C2)C1)=O

1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2024-2621-100mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2024-2621-3mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2024-2621-40mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2024-2621-20μmol
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2024-2621-4mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2024-2621-2mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2024-2621-75mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2024-2621-1mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2024-2621-20mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2024-2621-25mg
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
894021-38-6 90%+
25mg
$109.0 2023-05-17

1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 関連文献

1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylureaに関する追加情報

Professional Introduction to Compound with CAS No. 894021-38-6 and Product Name: 1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea

Compound with the CAS number 894021-38-6 and the product name 1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The intricate arrangement of functional groups, including diethylamino, methylphenyl, and 3,4-dimethoxyphenyl moieties, contributes to its unique chemical properties and biological activities.

The structural framework of this compound incorporates a 5-oxopyrrolidin-3-ylurea core, which is a well-known pharmacophore in the development of bioactive molecules. The urea moiety is particularly noteworthy for its ability to form hydrogen bonds, a critical feature for binding to biological targets. This structural motif has been extensively studied in the context of inhibiting enzymes and receptors involved in various diseases. The presence of multiple aromatic rings and electron-donating groups enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various protein targets. Initial results suggest that it exhibits significant potential as an inhibitor of enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing novel anti-inflammatory agents that target specific molecular mechanisms.

The diethylamino group in the compound's structure is particularly interesting from a pharmacological perspective. This group is known for its ability to enhance the metabolic stability and bioavailability of drug candidates. Its presence may contribute to the compound's overall pharmacokinetic profile, making it a favorable candidate for oral administration. Furthermore, the methylphenyl moiety adds another layer of complexity, potentially influencing both the electronic properties and steric interactions with biological targets.

Research into the 3,4-dimethoxyphenyl substituent has revealed its potential role in modulating enzyme activity. This aromatic ring system is commonly found in bioactive natural products and synthetic drugs, suggesting that it may contribute to the compound's therapeutic effects. The combination of these functional groups creates a multifaceted molecule with diverse biological interactions.

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary data indicate that it demonstrates inhibitory activity against several key enzymes involved in disease pathways. Notably, it shows promise as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation and pain. This aligns with ongoing efforts to develop selective COX inhibitors with improved efficacy and reduced side effects.

The 5-oxopyrrolidin-3-ylurea core has also been investigated for its potential as an antiviral agent. Recent studies have highlighted its ability to disrupt viral replication cycles by inhibiting essential viral enzymes. This suggests that this compound may have broad applications in antiviral therapy, particularly against viruses that rely on similar enzymatic pathways.

From a synthetic chemistry perspective, the preparation of this compound presents unique challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to produce such molecules on a scalable basis. Techniques such as multi-step organic synthesis combined with automated purification methods have significantly improved yield and purity, facilitating further research.

The development of novel pharmaceuticals often involves optimizing existing structures to enhance potency and reduce toxicity. Computational modeling techniques have been instrumental in identifying key structural features that contribute to biological activity. By analyzing analogs of this compound, researchers can predict how modifications might affect its pharmacological properties.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and developing new drug discovery platforms. The ability to modulate multiple biological targets simultaneously suggests that it may be useful in treating complex diseases characterized by multifactorial etiology.

In conclusion, compound with CAS no. 894021-38-6 and product name 1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and diverse functional groups make it a promising candidate for further investigation into various therapeutic applications. Continued research into its biological activity and synthetic feasibility will likely uncover new opportunities for developing innovative treatments for human diseases.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.